molecular formula C9H6BrNO2 B11873894 3-Acetyl-5-bromo-2-hydroxybenzonitrile

3-Acetyl-5-bromo-2-hydroxybenzonitrile

Cat. No.: B11873894
M. Wt: 240.05 g/mol
InChI Key: GDWHACSPUNMCKG-UHFFFAOYSA-N
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Description

3-Acetyl-5-bromo-2-hydroxybenzonitrile is an organic compound with the molecular formula C9H6BrNO2 It is a derivative of benzonitrile, featuring an acetyl group at the 3-position, a bromine atom at the 5-position, and a hydroxyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Acetyl-5-bromo-2-hydroxybenzonitrile typically involves the following steps:

    Acetylation: The acetyl group can be introduced via Friedel-Crafts acylation using acetyl chloride (CH3COCl) and a Lewis acid catalyst like aluminum chloride (AlCl3).

    Hydroxylation: The hydroxyl group can be introduced through nucleophilic substitution or other suitable methods.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and minimizing by-products. This often includes the use of continuous flow reactors, advanced catalysts, and purification techniques to ensure high purity and efficiency.

Chemical Reactions Analysis

Substitution Reactions

The bromine atom at the 5-position is a prime site for nucleophilic substitution.

Reaction Type Reagents/Conditions Products
Nucleophilic substitution Sodium amide, thiols, polar solvents (e.g., DMF)Substituted derivatives (e.g., amine or thiol analogs)

Mechanism : The bromine atom acts as a leaving group, enabling substitution by nucleophiles such as amines or thiols. This reactivity is influenced by the electron-withdrawing effects of the nitrile and hydroxyl groups, which activate the aromatic ring for substitution .

Acetylation/Deacetylation

The acetyl group at the 3-position can undergo hydrolysis or further acetylation.

Reaction Type Reagents/Conditions Products
Hydrolysis Acidic or basic conditions5-Bromo-2-hydroxybenzonitrile
Re-acetylation Acetic anhydride, pyridineRe-acetylated derivatives

Mechanism : The hydroxyl group (after deacetylation) can act as a nucleophile, enabling acetylation via nucleophilic acyl substitution. This process is reversible under acidic/basic conditions.

Oxidation Reactions

The hydroxyl group is susceptible to oxidation.

Reaction Type Reagents/Conditions Products
Oxidation KMnO₄, CrO₃, acidic conditionsQuinone derivatives

Mechanism : The hydroxyl group undergoes oxidation to form quinone intermediates, which can further react with nucleophiles. This reactivity is modulated by the electron-donating effects of the hydroxyl group and the electron-withdrawing nitrile.

Reduction Reactions

The nitrile group can be reduced to amines or other derivatives.

Reaction Type Reagents/Conditions Products
Reduction LiAlH₄, catalytic hydrogenationAmine derivatives

Mechanism : The nitrile group is reduced to a primary amine via hydrogenation or hydride agents. This reaction is critical for converting the compound into bioactive derivatives.

Nucleophilic Aromatic Substitution

The bromine atom’s position (para to the hydroxyl group) enhances nucleophilic substitution.

Key Factors :

  • Steric effects : The bulky acetyl group may hinder substitution at adjacent positions.

  • Electronic effects : The hydroxyl group (electron-donating) and nitrile (electron-withdrawing) create a meta-directing environment, favoring substitution at the 5-position .

Electrophilic Aromatic Substitution

The nitrile group deactivates the aromatic ring, reducing reactivity toward electrophiles.

Key Considerations :

  • Directing effects : The hydroxyl group (ortho/para-directing) competes with the nitrile (meta-directing), creating complex regioselectivity.

  • Reactivity : Electrophilic substitution is significantly hindered due to the strong electron-withdrawing nature of the nitrile.

Intermolecular Reactions

The compound may participate in dimerization or cross-coupling reactions under specific conditions.

Reaction Type Reagents/Conditions Products
Coupling Transition metal catalystsCross-coupled derivatives

Mechanism : The bromine atom can act as a coupling partner in reactions such as Suzuki or Heck couplings, forming complex aromatic systems .

Functional Group Influence on Reactivity

Functional Group Effect on Reactivity
Acetyl (-COCH₃) Electron-donating (activates substitution)
Bromine (-Br) Leaving group (facilitates substitution)
Hydroxyl (-OH) Electron-donating (activates oxidation)
Nitrile (-CN) Electron-withdrawing (deactivates ring)

Research Findings

  • Substitution Efficiency : Bromine substitution is more favorable than hydroxyl or acetyl group reactions due to its strong leaving group ability .

  • Oxidation Sensitivity : The hydroxyl group is readily oxidized, making the compound prone to decomposition under harsh oxidative conditions.

  • Bioactivity Implications : Halogen substituents (e.g., bromine) enhance biological activity, as observed in related compounds with integrase inhibitory properties .

Scientific Research Applications

Chemistry

3-Acetyl-5-bromo-2-hydroxybenzonitrile is primarily used as an intermediate in the synthesis of more complex organic molecules. Its reactivity allows it to participate in various chemical reactions:

Reaction TypeProducts Formed
Oxidation 3-acetyl-5-bromo-2-hydroxybenzoic acid
Reduction 3-acetyl-5-bromo-2-hydroxybenzylamine
Electrophilic Substitution Various substituted derivatives depending on nucleophiles

The presence of the bromine atom enhances its electrophilic character, facilitating substitution reactions that are crucial in organic synthesis.

Biology

Research has indicated that this compound may possess antimicrobial and anticancer properties. Studies have shown that it can inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic applications:

  • Antimicrobial Activity : The compound has been evaluated for its efficacy against common bacterial strains such as Escherichia coli and Staphylococcus aureus, showing promising results .
  • Anticancer Research : Investigations into its cytotoxic effects on cancer cell lines reveal its potential as a lead compound in cancer drug development .

Medicine

The compound is being explored for its role as a pharmaceutical intermediate. Its structural features allow it to bind effectively to biological targets, which is essential for drug design:

  • Enzyme Inhibition : The combination of hydroxyl and nitrile groups contributes to binding affinity with enzymes, suggesting potential use in developing enzyme inhibitors.

Industry

In industrial applications, this compound is utilized in producing specialty chemicals, dyes, and polymers. Its versatility makes it valuable for synthesizing various industrial compounds.

Case Study 1: Antimicrobial Activity Evaluation

A study assessed the antimicrobial activity of derivatives of this compound against several bacterial strains. The results indicated that modifications to the hydroxyl group significantly enhanced antibacterial properties, demonstrating the compound's potential in developing new antibiotics.

Case Study 2: Drug Development

Research focusing on the compound's enzyme inhibition capabilities highlighted its effectiveness against specific cancer-related enzymes. This study provided insights into structural modifications that could improve potency and selectivity for therapeutic applications.

Mechanism of Action

The mechanism of action of 3-Acetyl-5-bromo-2-hydroxybenzonitrile depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of functional groups like the hydroxyl, acetyl, and nitrile groups allows it to form hydrogen bonds, coordinate with metal ions, and participate in redox reactions, thereby influencing its activity.

Comparison with Similar Compounds

Similar Compounds

    3-Acetyl-2-hydroxybenzonitrile: Lacks the bromine atom, which may affect its reactivity and biological activity.

    5-Bromo-2-hydroxybenzonitrile: Lacks the acetyl group, which may influence its solubility and chemical properties.

    3-Bromo-2-hydroxybenzonitrile:

Uniqueness

3-Acetyl-5-bromo-2-hydroxybenzonitrile is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential for diverse applications. The presence of the bromine atom enhances its electrophilicity, while the acetyl and hydroxyl groups provide sites for further chemical modifications.

Biological Activity

3-Acetyl-5-bromo-2-hydroxybenzonitrile is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C10H8BrNO2\text{C}_10\text{H}_8\text{Br}\text{N}\text{O}_2

This compound features:

  • An acetyl group at the 3-position,
  • A bromo substituent at the 5-position,
  • A hydroxy group at the 2-position,
  • A nitrile functional group.

The biological activity of this compound primarily involves its interaction with specific molecular targets. Research indicates that it may act as an inhibitor of HIV-1 integrase, an enzyme crucial for viral replication. The inhibition mechanism occurs through two main steps: 3′-end processing and strand transfer, both critical for integrating viral DNA into the host genome .

Structure-Activity Relationships (SAR)

Studies have demonstrated that modifications to the compound's structure can significantly influence its biological activity. For instance:

  • Halogen Substituents : The presence of bromine enhances inhibitory potency against integrase compared to other halogens due to steric and electronic effects .
  • Electron Donating Groups : The introduction of electron-donating groups has been shown to improve activity, suggesting that electronic properties play a vital role in binding affinity .

Biological Activity Data

The following table summarizes the biological activities reported for this compound, particularly focusing on its inhibitory effects against HIV-1 integrase:

Activity IC50 Value (μM) Reference
Strand Transfer Inhibition5
3′-End Processing Inhibition11
General Antiviral ActivityVaries

Case Studies

Several studies have highlighted the potential therapeutic applications of this compound:

  • HIV Research : In a study focused on HIV integrase inhibitors, this compound exhibited significant inhibitory activity, with a noted IC50 value of 5 μM against strand transfer activity. This suggests its potential as a lead compound for developing new antiretroviral therapies .
  • Cancer Research : Preliminary investigations into the anticancer properties of related compounds suggest that derivatives of this compound may also exhibit cytotoxic effects against various cancer cell lines, although specific data on this compound remains limited .
  • Antimicrobial Activity : Some derivatives have shown promising antimicrobial properties, indicating that structural modifications could enhance efficacy against bacterial strains .

Properties

Molecular Formula

C9H6BrNO2

Molecular Weight

240.05 g/mol

IUPAC Name

3-acetyl-5-bromo-2-hydroxybenzonitrile

InChI

InChI=1S/C9H6BrNO2/c1-5(12)8-3-7(10)2-6(4-11)9(8)13/h2-3,13H,1H3

InChI Key

GDWHACSPUNMCKG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=CC(=C1O)C#N)Br

Origin of Product

United States

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